![molecular formula C25H52O2 B14263076 Dodecane, 1,1'-[methylenebis(oxy)]bis- CAS No. 140477-03-8](/img/structure/B14263076.png)
Dodecane, 1,1'-[methylenebis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane, 1,1’-[methylenebis(oxy)]bis-: is an organic compound with the molecular formula C25H52O2 . It is a type of ether, specifically a dialkyl ether, characterized by the presence of two dodecane chains connected by a methylene bridge through oxygen atoms. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dodecane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of dodecanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, linking the two dodecane chains via oxygen atoms. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Dodecane, 1,1’-[methylenebis(oxy)]bis- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Dodecane, 1,1’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether linkage to alcohols.
Substitution: The methylene bridge can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under UV light or heat.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of halogenated dodecane derivatives.
Scientific Research Applications
Dodecane, 1,1’-[methylenebis(oxy)]bis- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and non-polar nature.
Biology: Employed in the study of membrane proteins and lipid bilayers because of its hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized as a lubricant, plasticizer, and in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of Dodecane, 1,1’-[methylenebis(oxy)]bis- involves its interaction with hydrophobic environments. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in the study of membrane-associated processes and in the formulation of hydrophobic drug delivery systems .
Comparison with Similar Compounds
- Decane, 1,1’-oxybis-
- Hexadecane, 1,1’-[methylenebis(oxy)]bis-
- Octadecane, 1,1’-[methylenebis(oxy)]bis-
Comparison: Dodecane, 1,1’-[methylenebis(oxy)]bis- is unique due to its specific chain length and the presence of a methylene bridge. Compared to Decane, 1,1’-oxybis-, it has longer hydrocarbon chains, which enhance its hydrophobic properties and stability. Hexadecane and Octadecane derivatives have even longer chains, which can further increase hydrophobicity but may also affect solubility and reactivity .
Properties
| 140477-03-8 | |
Molecular Formula |
C25H52O2 |
Molecular Weight |
384.7 g/mol |
IUPAC Name |
1-(dodecoxymethoxy)dodecane |
InChI |
InChI=1S/C25H52O2/c1-3-5-7-9-11-13-15-17-19-21-23-26-25-27-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3 |
InChI Key |
SVVAQNULZZCLTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCOCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Benzyloxy)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14262999.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
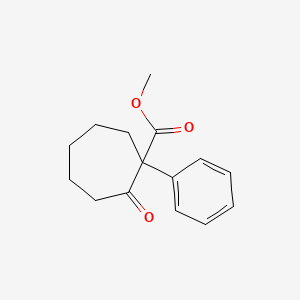
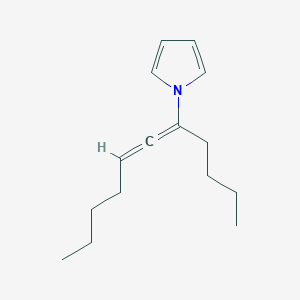
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
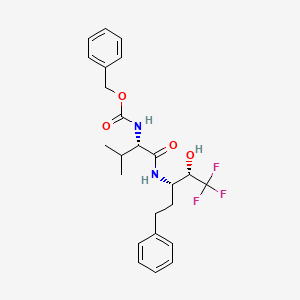
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)
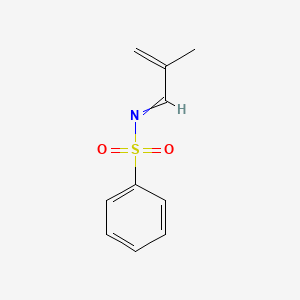
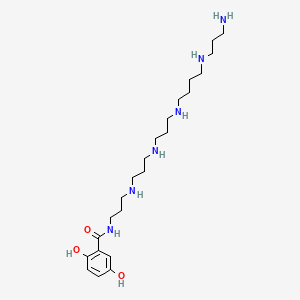
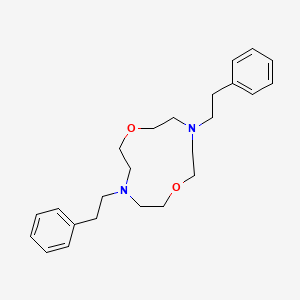

![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
